molecular formula C13H16N4O B1403881 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1239722-79-2

4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B1403881
CAS No.: 1239722-79-2
M. Wt: 244.29 g/mol
InChI Key: DVOAACGZONUIQH-UHFFFAOYSA-N
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Description

4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that incorporates both piperidine and oxadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many pharmaceuticals, and the oxadiazole ring, known for its bioactive properties, makes this compound a valuable target for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of a hydrazide with a nitrile to form the oxadiazole ring, followed by alkylation with a piperidine derivative . The reaction conditions often involve the use of catalysts such as trifluoroacetic acid and quinoline organocatalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated piperidine derivatives .

Scientific Research Applications

4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the oxadiazole ring can inhibit enzymes involved in disease pathways. These interactions can modulate biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidinone share the piperidine ring structure.

    Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole and its substituted derivatives.

Uniqueness

4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of both piperidine and oxadiazole rings, which imparts distinct pharmacological properties. This dual functionality makes it a versatile compound in drug discovery .

Properties

IUPAC Name

5-(piperidin-4-ylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-5-14-6-2-10(1)9-12-16-13(17-18-12)11-3-7-15-8-4-11/h3-4,7-8,10,14H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOAACGZONUIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
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4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
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4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 6
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

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